Brd4-BD1-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brd4-BD1-IN-3 is a small-molecule inhibitor targeting the first bromodomain (BD1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer and inflammation .
Preparation Methods
The synthesis of Brd4-BD1-IN-3 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Core Scaffold: The core scaffold of this compound is typically synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: The core scaffold is then modified to introduce functional groups that enhance binding affinity and selectivity for BRD4.
Final Coupling Reactions: The final step involves coupling the modified scaffold with other chemical moieties to complete the synthesis of this compound.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Brd4-BD1-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Brd4-BD1-IN-3 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chemical probe to study the structure and function of BRD4 and other bromodomain-containing proteins.
Medicine: The compound has shown promise as a potential therapeutic agent for treating various cancers, including acute myeloid leukemia, triple-negative breast cancer, and prostate cancer.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting BRD4 and related proteins.
Mechanism of Action
Brd4-BD1-IN-3 exerts its effects by binding to the first bromodomain (BD1) of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of BRD4 to chromatin, leading to altered gene expression and downstream cellular effects . The molecular targets and pathways involved include the regulation of transcriptional elongation, cell cycle control, and apoptosis .
Comparison with Similar Compounds
Brd4-BD1-IN-3 can be compared with other similar compounds, such as:
JQ1: A well-known BRD4 inhibitor with a similar core scaffold.
I-BET762: Another BET inhibitor that targets BRD4 and other BET family members.
Triazolo[4,3-b]pyridazine Derivatives: These compounds also inhibit BRD4 by binding to its bromodomains.
The uniqueness of this compound lies in its specific modifications that enhance its binding affinity and selectivity for BRD4, making it a valuable tool for research and therapeutic development .
Properties
Molecular Formula |
C40H57NO4 |
---|---|
Molecular Weight |
615.9 g/mol |
IUPAC Name |
(2-hexadecyl-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl) 2-hydroxy-2-quinolin-2-ylacetate |
InChI |
InChI=1S/C40H57NO4/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-40(5)28-26-33-31(4)37(29(2)30(3)38(33)45-40)44-39(43)36(42)35-25-24-32-22-19-20-23-34(32)41-35/h19-20,22-25,36,42H,6-18,21,26-28H2,1-5H3 |
InChI Key |
UJYLMHOCRPGGES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1(CCC2=C(O1)C(=C(C(=C2C)OC(=O)C(C3=NC4=CC=CC=C4C=C3)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.